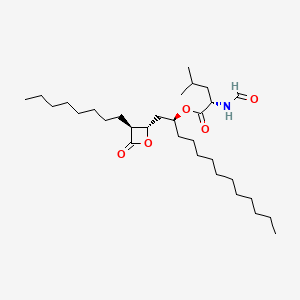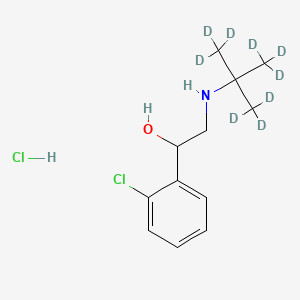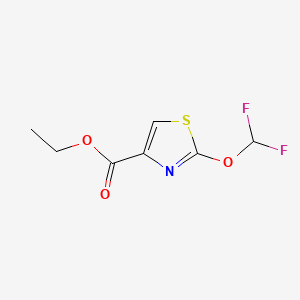![molecular formula C14H12O2 B588219 1,2-Dihydro-5-methoxy-3H-benz[e]inden-3-one CAS No. 857552-15-9](/img/structure/B588219.png)
1,2-Dihydro-5-methoxy-3H-benz[e]inden-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dihydro-5-methoxy-3H-benz[e]inden-3-one is a chemical compound with the molecular formula C14H12O2 . It is a side product in the preparation of 3-Hydroxy Benzopyrene and an intermediate in the synthesis of sterols related substances .
Molecular Structure Analysis
The molecular structure of 1,2-Dihydro-5-methoxy-3H-benz[e]inden-3-one can be represented by the InChI string:InChI=1S/C14H12O2/c1-16-14-8-12-10 (6-7-13 (12)15)9-4-2-3-5-11 (9)14/h2-5,8H,6-7H2,1H3 . The Canonical SMILES representation is COC1=CC2=C (CCC2=O)C3=CC=CC=C31 . Physical And Chemical Properties Analysis
The molecular weight of 1,2-Dihydro-5-methoxy-3H-benz[e]inden-3-one is 212.24 g/mol . It has a computed XLogP3-AA value of 2.9, indicating its lipophilicity . The compound has 2 hydrogen bond acceptors and 1 rotatable bond . Its topological polar surface area is 26.3 Ų .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives, which include compounds like 1,2-Dihydro-5-methoxy-3H-benz[e]inden-3-one, have been reported to exhibit significant antiviral properties. These compounds have been synthesized and tested against a variety of RNA and DNA viruses, showing inhibitory activity and potential as therapeutic agents in viral infections .
Anti-inflammatory Potential
The indole scaffold is present in many compounds that have been explored for their anti-inflammatory effects. Novel indole derivatives have been synthesized and evaluated for their potential to treat inflammatory conditions, showing promising results in experimental models .
Anticancer Applications
Indole derivatives are also being investigated for their anticancer activities. The structural diversity of these compounds allows for the development of new therapeutic agents that can target various pathways involved in cancer progression .
Anti-HIV Properties
Some indole derivatives have been specifically designed and synthesized to combat HIV-1 and HIV-2 strains. These compounds have been tested in acutely infected cells and have shown to inhibit virus replication, highlighting their potential as anti-HIV agents .
Antioxidant Effects
The indole nucleus is a common feature in compounds with antioxidant properties. These compounds can neutralize free radicals and may be useful in preventing oxidative stress-related diseases .
Antimicrobial Activity
Indole derivatives have been found to possess broad-spectrum antimicrobial activities. This makes them valuable in the development of new antibiotics and antiseptics to combat resistant strains of bacteria .
Antidiabetic Activity
Research has indicated that certain indole derivatives can exhibit antidiabetic effects, offering a potential avenue for the treatment of diabetes through the modulation of metabolic pathways .
Antimalarial Potential
The fight against malaria has led to the exploration of indole derivatives as antimalarial agents. Their ability to inhibit the growth of Plasmodium species makes them candidates for the development of new antimalarial drugs .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-methoxy-1,2-dihydrocyclopenta[a]naphthalen-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-16-14-8-12-10(6-7-13(12)15)9-4-2-3-5-11(9)14/h2-5,8H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKIANJOZLXQKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC2=O)C3=CC=CC=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747656 |
Source


|
| Record name | 5-Methoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
857552-15-9 |
Source


|
| Record name | 5-Methoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Iodophenyl)oxazolo[4,5-b]pyridine](/img/structure/B588136.png)



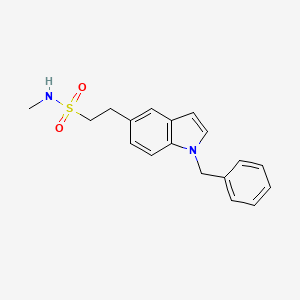
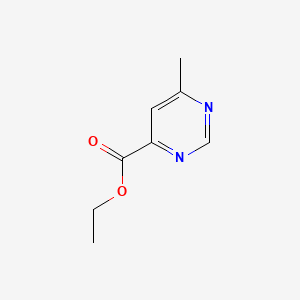
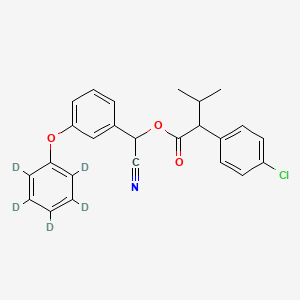
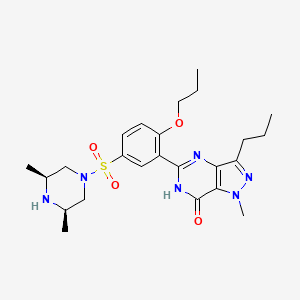
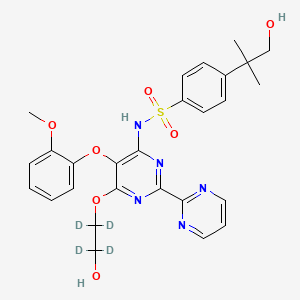
![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine](/img/structure/B588150.png)
